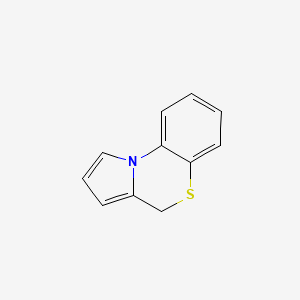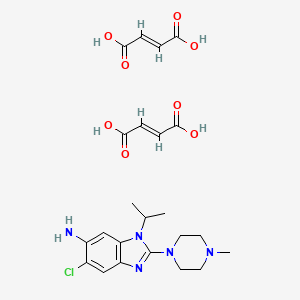
Diphosphide(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphosphide(.1-) is a member of diatomic phosphorus and an inorganic radical anion.
Scientific Research Applications
1. Chemical Reactivity and Structural Studies
- Diphosphide compounds have been extensively studied for their unique chemical reactivity and structural properties. A study by Giffin et al. (2012) explored a diphosphine derivative's ability to undergo homolytic cleavage in solution, forming two phosphinyl radicals. This compound displayed reactivity with various elements, including oxygen, sulfur, and selenium, highlighting its potential in synthesizing complex chemical structures (Giffin et al., 2012).
2. Potential in Photovoltaic Applications
- Zinc diphosphide (Zn3P2) has shown promise in photovoltaic applications due to its physical properties. Shportko et al. (2016) investigated the dispersion of surface polaritons in Zn3P2, which is critical for understanding its potential use in solar energy conversion (Shportko et al., 2016).
3. Applications in Energy Storage
- Silicon diphosphide (SiP2) has been identified as a potential anode material for lithium-ion batteries. Park et al. (2019) examined the role of chemical bonding and interfaces in SiP2/nanocarbon composites, revealing significant improvements in electrochemical performance when specific chemical bonds were present (Park et al., 2019).
- Additionally, Luo et al. (2018) explored the use of molybdenum diphosphide in lithium-sulfur batteries, highlighting its role in suppressing polysulfide migration and enhancing battery performance (Luo et al., 2018).
4. Novel Chemical Reactions and Material Development
- Cochran et al. (2015) investigated new superalkali phosphide species, including diphosphides, for their unique structural features and potential in novel chemical reactions and material development (Cochran et al., 2015).
5. Synthesis of New Compounds
- The synthesis and structural characterization of diphosphide complexes have been a significant area of research, contributing to the development of new compounds with unique properties. For instance, research by Brooks et al. (1987) on the cleavage of PC bonds in diphosphines by lithium has provided insights into the synthesis of new diphosphide complexes (Brooks et al., 1987).
properties
Product Name |
Diphosphide(1-) |
|---|---|
Molecular Formula |
P2- |
Molecular Weight |
61.947524 g/mol |
IUPAC Name |
λ2-phosphanylidenephosphanide |
InChI |
InChI=1S/P2/c1-2/q-1 |
InChI Key |
NDHYILTXGGVEAB-UHFFFAOYSA-N |
Canonical SMILES |
[P-]=[P] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
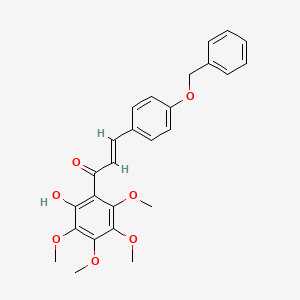
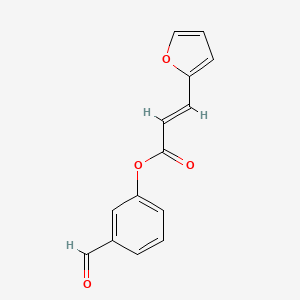
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
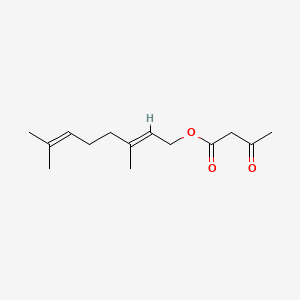

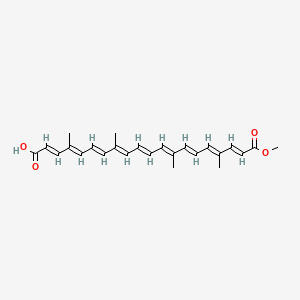

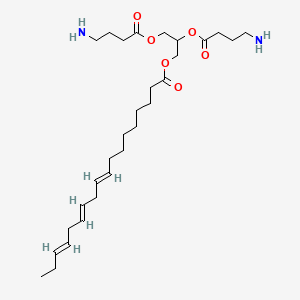
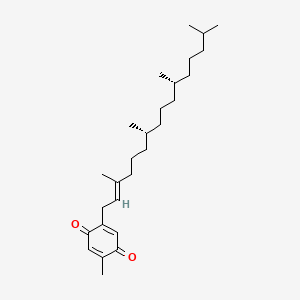
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
